molecular formula C7H5IN2OS B6270831 6-iodo-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 2613383-50-7

6-iodo-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B6270831
CAS No.: 2613383-50-7
M. Wt: 292.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-iodo-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of a thiophene ring fused to a pyrimidine ring, with an iodine atom at the 6th position and a methyl group at the 5th position. The compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[2,3-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxylate derivatives with formic acid or triethyl orthoformate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-temperature cyclization reactions and the employment of efficient catalysts, are likely applicable.

Chemical Reactions Analysis

Types of Reactions

6-iodo-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-iodo-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as tRNA (Guanine37-N1)-methyltransferase (TrmD), by binding to their active sites . This inhibition disrupts the normal function of the enzyme, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-iodo-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to the presence of the iodine atom at the 6th position, which can be exploited for further functionalization and derivatization. This makes it a valuable scaffold for the development of new bioactive molecules.

Properties

CAS No.

2613383-50-7

Molecular Formula

C7H5IN2OS

Molecular Weight

292.1

Purity

90

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.